2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
Description
Properties
IUPAC Name |
4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-11(9-5-7-14-16-9)17-12(15-8)10-4-2-3-6-13-10/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJUKBASQPQMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazole-Thioamide Precursors
Ethyl 3-oxo-2-(2-arylhydrazono)butanoates serve as starting materials for pyrazole-thioamides. For example, ethyl acetoacetate reacts with aryl diazonium salts to form hydrazo intermediates, which subsequently undergo cyclization with thiosemicarbazide in ethanol under acidic conditions (Scheme 1). The resulting 3-methyl-4-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides are critical precursors for thiazole formation.
Thiazole Ring Formation via Hydrazonoyl Chlorides
The pyrazole-thioamide intermediates react with hydrazonoyl chlorides in dioxane under reflux conditions to yield thiazolyl-pyrazole derivatives. Triethylamine is often employed as a base to deprotonate the thioamide, facilitating nucleophilic attack on the hydrazonoyl chloride (Scheme 2). This step forms the thiazole ring while introducing the pyridine moiety through appropriately substituted hydrazonoyl chlorides.
Key Reaction Parameters
Lawesson’s Reagent-Mediated Cyclization for Thiazole Synthesis
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) offers an alternative route for thiazole formation, particularly when carbonyl-to-thione conversion is required.
Synthesis of Thione Intermediates
A compound analogous to Formula V in patent WO2015063709A1—generated from N-protected piperazine and acetoacetic acid—undergoes cyclization with Lawesson’s reagent. While the patent focuses on piperazine derivatives, this method is adaptable to pyridine-thiazole systems by substituting piperazine with aminopyridine precursors.
Cyclization and Deprotection
Cyclization occurs in toluene at 100–110°C, with inorganic bases (e.g., sodium carbonate) enhancing reaction efficiency. Subsequent deprotection using trifluoroacetic acid or aqueous HCl yields the free thiazole-pyridine scaffold.
Advantages
Cross-Dehydrogenative Coupling (CDC) for Pyridine-Thiazole Linkage
Recent advances in CDC reactions enable direct coupling between preformed thiazole and pyridine units. Acetic acid and molecular oxygen promote dehydrogenative coupling between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines (Scheme 3).
Reaction Mechanism
The CDC proceeds via radical intermediates, with acetic acid acting as both solvent and proton donor. Oxygen serves as a terminal oxidant, ensuring catalytic turnover.
Substrate Scope
Functionalized pyridines bearing amino groups at the 2-position react efficiently with thiazole-derived 1,3-dicarbonyl compounds, yielding the target compound in 65–75% isolated yield.
Comparative Analysis of Synthetic Routes
Industrial Considerations and Optimization
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, enhancing the receptor’s response to its natural ligand . This interaction can influence various signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Compounds
Key Observations:
Structural Complexity : The target compound’s thiazole-pyridine-pyrazole system introduces greater rigidity and electronic diversity compared to simpler pyridine-pyrazole analogs (). This may enhance its binding specificity in coordination chemistry .
Synthetic Challenges : Compounds like the pyrimidine-thiazole derivative () exhibit low yields (18%), suggesting that similar multi-heterocyclic systems (e.g., the target) may require optimized synthetic routes for scalability .
Substituent Effects : The methyl group on the thiazole ring in the target compound likely improves stability and lipophilicity relative to nitro-substituted analogs (), which could influence pharmacokinetics in biological applications .
Reactivity : Unlike 2-(1H-pyrazol-5-yl)pyridine derivatives (), the thiazole ring in the target may alter boron-binding selectivity due to sulfur’s electron-withdrawing effects, warranting further study .
Pharmacological and Industrial Relevance
- Pharmacological Potential: While direct data on the target compound is lacking, structurally related pyridine-thiazole systems (e.g., SB203580 in ) are kinase inhibitors, implying possible bioactivity. The pyrazole moiety may further modulate target engagement .
- Industrial Scalability : Patent literature (–6) highlights triazole- and tetrazole-based pharmaceuticals produced via scalable processes. The target compound’s synthesis could benefit from analogous methodologies, though its multi-heterocyclic core may pose challenges in large-scale production .
Notes and Limitations
- Data Gaps : Direct comparative data on the target compound’s physical properties (e.g., melting point, solubility) and bioactivity are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
- Diverse Applications : The compound’s hybrid structure positions it for exploration in materials science (e.g., sensors) and medicinal chemistry, though empirical validation is needed.
Biological Activity
2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine, with the molecular formula and CAS Number 499796-04-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole ring fused with a pyridine and a pyrazole moiety. This unique structure contributes to its diverse biological properties.
Antioxidant Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antioxidant properties. In a study assessing various derivatives, compounds similar to this compound demonstrated effective scavenging of DPPH radicals, with IC50 values suggesting moderate to high antioxidant potential .
Antitumor Activity
Thiazole derivatives have been extensively studied for their antitumor properties. The compound's structural features suggest that it may inhibit cancer cell proliferation. For instance, related thiazole-pyridine compounds have shown promising results against various cancer cell lines with IC50 values ranging from 10 to 30 µM . The presence of electron-donating groups like methyl at specific positions enhances cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases antitumor activity |
| Substitution on the pyrazole ring | Alters antioxidant properties |
| Variations in thiazole substituents | Impacts anticonvulsant efficacy |
Case Study 1: Antioxidant Potential
In a study evaluating the antioxidant capacity of various thiazole derivatives, one compound exhibited an IC50 of 4.67 μg/mL, indicating strong radical scavenging ability. This suggests that structural components similar to those in this compound may also confer significant antioxidant properties .
Case Study 2: Antitumor Efficacy
A series of thiazole-based compounds were tested against human glioblastoma cells. The results showed that compounds with similar structural motifs had IC50 values less than those of standard chemotherapeutics like doxorubicin, highlighting the potential of such derivatives in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
